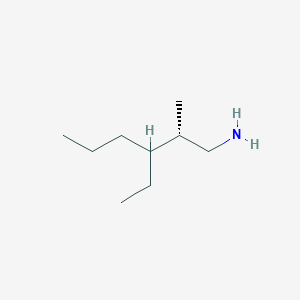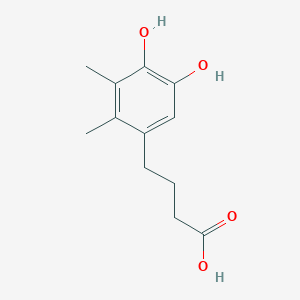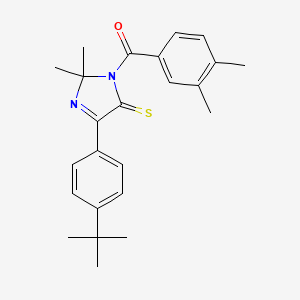
(4-(8-((3-Fluorobenzyl)oxy)quinolin-2-yl)pipérazin-1-yl)(furan-2-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[(3-fluorophenyl)methoxy]-2-[4-(furan-2-carbonyl)piperazin-1-yl]quinoline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinoline core substituted with a 3-fluorophenyl group, a methoxy group, and a furan-2-carbonyl piperazine moiety, making it a unique and potentially valuable molecule for various scientific research applications.
Applications De Recherche Scientifique
8-[(3-fluorophenyl)methoxy]-2-[4-(furan-2-carbonyl)piperazin-1-yl]quinoline has several potential scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, allowing researchers to explore new chemical space and develop novel compounds with potential therapeutic applications.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes, such as enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Quinoline derivatives have been studied for their potential as anti-cancer, anti-inflammatory, and anti-microbial agents. This compound could be investigated for similar therapeutic applications, potentially leading to the development of new drugs.
Industry: The compound’s chemical properties make it suitable for use in various industrial applications, such as the development of new materials, catalysts, and chemical sensors.
Méthodes De Préparation
The synthesis of 8-[(3-fluorophenyl)methoxy]-2-[4-(furan-2-carbonyl)piperazin-1-yl]quinoline typically involves multiple steps, including the formation of the quinoline core, the introduction of the 3-fluorophenyl group, and the attachment of the furan-2-carbonyl piperazine moiety. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the 3-Fluorophenyl Group: The 3-fluorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where the quinoline core is reacted with 3-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Furan-2-Carbonyl Piperazine Moiety: The final step involves the reaction of the intermediate compound with furan-2-carbonyl chloride and piperazine in the presence of a base such as triethylamine to form the desired product.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield and scalability, as well as the development of purification techniques to ensure the final product’s purity.
Analyse Des Réactions Chimiques
8-[(3-fluorophenyl)methoxy]-2-[4-(furan-2-carbonyl)piperazin-1-yl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the methoxy or furan-2-carbonyl groups, leading to the formation of new derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl derivatives.
Mécanisme D'action
The mechanism of action of 8-[(3-fluorophenyl)methoxy]-2-[4-(furan-2-carbonyl)piperazin-1-yl]quinoline is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s quinoline core can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The presence of the 3-fluorophenyl group and the furan-2-carbonyl piperazine moiety may enhance the compound’s binding affinity and selectivity for certain targets, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
8-[(3-fluorophenyl)methoxy]-2-[4-(furan-2-carbonyl)piperazin-1-yl]quinoline can be compared with other quinoline derivatives, such as:
Chloroquine: An anti-malarial drug that also has potential anti-cancer and anti-inflammatory properties.
Quinoline N-oxide: A derivative that has been studied for its potential as an anti-cancer agent.
Furoquinoline: A compound with a furan ring fused to the quinoline core, which has been investigated for its anti-microbial and anti-inflammatory activities.
The unique combination of the 3-fluorophenyl group, methoxy group, and furan-2-carbonyl piperazine moiety in 8-[(3-fluorophenyl)methoxy]-2-[4-(furan-2-carbonyl)piperazin-1-yl]quinoline sets it apart from these similar compounds, potentially offering distinct biological activities and therapeutic applications.
Propriétés
IUPAC Name |
[4-[8-[(3-fluorophenyl)methoxy]quinolin-2-yl]piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O3/c26-20-6-1-4-18(16-20)17-32-21-7-2-5-19-9-10-23(27-24(19)21)28-11-13-29(14-12-28)25(30)22-8-3-15-31-22/h1-10,15-16H,11-14,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGPNFBKSKPELM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=CC=C3OCC4=CC(=CC=C4)F)C=C2)C(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-fluorobenzyl)-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2560259.png)

![(E)-4-(Dimethylamino)-N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-enamide](/img/structure/B2560262.png)



![1-[(5-Chlorothiophen-2-yl)sulfonyl]-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2560271.png)





